molecular formula C13H11BrO2 B135320 2-(Benzyloxy)-4-bromophenol CAS No. 153240-85-8

2-(Benzyloxy)-4-bromophenol

Cat. No. B135320
M. Wt: 279.13 g/mol
InChI Key: FCRCHBBRZJZSHO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromophenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands . It has been reported as a key reagent for the synthesis of new anticancer drugs .


Synthesis Analysis

The synthesis of 2-(Benzyloxy)-4-bromophenol involves several steps, but the exact process is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-4-bromophenol involves various conformers that differ in the geometry of the benzyloxy substituent . The compound is identified as electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzyloxy)-4-bromophenol are complex and involve various processes. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, the compound exhibits perplexity and burstiness by enabling diverse applications, such as synthesis of pharmaceuticals, catalysts, and fluorescent probes.

Scientific Research Applications

Pharmaceutical and Medicinal Chemistry

  • Summary of the Application : 2-(Benzyloxy)-4-bromophenol is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
  • Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Synthesis of Benzyl Ethers and Esters

  • Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-bromophenol, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyphenol delivers the active reagent in situ .
  • Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxyphenol .

Synthesis of Sequential Polypeptides and Multidentate Chelating Ligands

  • Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
  • Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
  • Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .

Synthesis of Aryl Schiff Base

  • Summary of the Application : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized .

Asymmetric Wittig Rearrangement

  • Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
  • Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
  • Results or Outcomes : More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .

Safety And Hazards

The safety data sheets suggest that 2-(Benzyloxy)-4-bromophenol should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also advised to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-bromo-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRCHBBRZJZSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619273
Record name 2-(Benzyloxy)-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromophenol

CAS RN

153240-85-8
Record name 2-(Benzyloxy)-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12 g of 2-Benzyloxyphenol was dissolved in 300 ml of acetonitrile, 10.7 g of N-bromosuccinimide was added thereto, and the mixture was stirred at room temperature for 2 hours. Additional N-bromosuccinimide (1 g) was added thereto and the mixture was stirred for 1 hour, and further additional N-bromosuccinimide (1 g) was added thereto and the mixture was stirred for 2 hours. The reaction mixture was concentrated, and the residue was diluted with ethyl acetate and washed with water. The organic layer was dried over anhydrous magnesium sulfate and then filtered, and the filtrate was concentrated. The residue was purified by silica gel column chromatography, to give 14.927 g of the title compound in the 10:1 hexane-ethyl acetate fraction.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

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